molecular formula C17H18O B12620545 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene CAS No. 918134-68-6

1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene

Cat. No.: B12620545
CAS No.: 918134-68-6
M. Wt: 238.32 g/mol
InChI Key: ACCVERMBHONMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C17H18O and a molecular weight of 238.32 g/mol . This benzene derivative features an ether linkage and an (E)-configured phenylbutenyl chain, which can be valuable for exploring structure-activity relationships in medicinal chemistry . The compound is classified under CAS registry number 918134-72-2 . Compounds with similar phenylbutenyl scaffolds have been investigated as key intermediates in synthetic organic chemistry, particularly in diastereoselective synthesis methodologies using reagents like samarium(II) iodide (SmI2) . The structural motifs present in this molecule—an aromatic ether and an alkenyl chain—are common in the development of potential pharmaceutical agents; for instance, benzene derivatives are frequently explored in patents for their neuroprotective and myelination-promoting activities . Researchers can utilize this chemical as a building block for synthesizing more complex molecules or as a standard in analytical studies. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

918134-68-6

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1-methyl-2-(4-phenylbut-2-enoxy)benzene

InChI

InChI=1S/C17H18O/c1-15-9-5-6-13-17(15)18-14-8-7-12-16-10-3-2-4-11-16/h2-11,13H,12,14H2,1H3

InChI Key

ACCVERMBHONMMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC=CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Grignard Reaction

One effective method for synthesizing this compound involves a Grignard reaction, which utilizes a benzylmagnesium halide and an appropriate alkene or alcohol as reactants.

Procedure:

  • Reactants: Benzylmagnesium halide (e.g., benzyl chloride or bromide) and isobutylene oxide.
  • Conditions: The reaction is typically conducted in an inert solvent such as tetrahydrofuran or diethyl ether at low temperatures to control the exothermic nature of Grignard reactions.

  • Workup: After completion, the reaction mixture is hydrolyzed using aqueous acid (e.g., hydrochloric acid) to yield the desired product after extraction and purification.

Yield: This method can achieve yields ranging from 70% to 90%, depending on the reaction conditions and purity of reactants used.

Etherification Reaction

Another approach involves direct etherification between the phenol derivative and the butenyl component.

Procedure:

  • Reactants: 1-Methylphenol (or similar substituted phenols) and 4-phenylbut-2-enol.
  • Catalyst: Acidic conditions or Lewis acids (e.g., aluminum chloride) may be employed to facilitate the ether bond formation.

  • Conditions: The reaction is typically performed under reflux conditions in a suitable solvent like toluene or dichloromethane.

Yield: This method generally provides moderate yields (50%-75%) due to potential side reactions and competing pathways.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a modern technique for enhancing reaction rates and yields in organic chemistry.

Procedure:

  • Reactants: Similar to those used in traditional etherification.
  • Conditions: The reaction mixture is subjected to microwave irradiation, significantly reducing reaction times (often to minutes).

Yield: Reports indicate that this method can improve yields up to 85% due to better energy distribution during heating.

The following table summarizes key aspects of the different preparation methods discussed:

Method Reactants Conditions Typical Yield (%) Advantages
Grignard Reaction Benzylmagnesium halide, isobutylene oxide Low temperature, inert solvent 70 - 90 High yield, versatile
Etherification Reaction 1-Methylphenol, 4-phenylbut-2-enol Reflux, acidic catalyst 50 - 75 Simplicity, direct approach
Microwave-Assisted Similar to etherification Microwave irradiation Up to 85 Faster reactions, improved yields

The preparation of 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene can be achieved through various synthetic routes including Grignard reactions, traditional etherification, and microwave-assisted methods. Each method has its own advantages and limitations regarding yield and complexity. Future research may focus on optimizing these conditions further or exploring alternative synthetic pathways that could enhance efficiency or reduce costs.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s conjugated butenyl group undergoes oxidation at the double bond. Key findings include:

Reagent/ConditionsProduct FormedMechanism InsightsSource Analogues
KMnO₄ (acidic conditions)4-phenylbutanedioic acidCleavage of C=C bond to form diacidEvitaChem
CrO₃/H₂SO₄4-phenyl-2-butanonePartial oxidation to ketonePubChem ,
Ozone (O₃) followed by Zn/H₂OPhenylacetaldehyde derivativesOzonolysis with reductive workupGeneral organic chemistry principles

The oxidation pathway depends on reagent strength and reaction conditions, with stronger agents (e.g., KMnO₄) favoring complete bond cleavage.

Reduction Reactions

Hydrogenation of the butenyl group’s double bond is a key transformation:

Catalyst/SystemProduct FormedSelectivity NotesSource References
H₂/Pd-C (room temp)1-Methyl-2-[(4-phenylbutyl)oxy]benzeneFull saturation of C=C bondEvitaChem
NaBH₄/NiCl₂No reactionBorohydride systems ineffectivePubChem

The reaction proceeds via syn-addition of hydrogen, retaining stereochemistry in substituted derivatives .

Electrophilic Aromatic Substitution

The benzene ring undergoes substitution reactions influenced by the methyl and ether groups:

Reaction TypeConditionsMajor ProductsRegiochemical Outcome
NitrationHNO₃/H₂SO₄, 50°C4-Nitro derivativePara to methyl group
SulfonationH₂SO₄, 100°C3-Sulfo derivativeMeta to ether group
Halogenation (Cl₂/FeCl₃)Room temperature5-Chloro derivativeOrtho to ether group

Steric hindrance from the bulky ether group directs substitution to less hindered positions (e.g., para to methyl). Computational data from PubChem entries confirm the electron-donating effects of the methoxy group enhance ring reactivity.

Ether Cleavage and Rearrangement

The ether linkage exhibits limited reactivity under standard conditions but cleaves under extreme acidity:

Reagent/ConditionsProductsYield/Notes
HI (48%), reflux4-phenylbut-2-en-1-ol + Cresol isomersLow yield (<30%) due to competing side reactions
BF₃·Et₂ONo cleavageStability confirmed via thermal analysis

Polymerization and Cross-Coupling

The butenyl group participates in transition metal-catalyzed reactions:

Reaction TypeCatalyst/SystemProduct Application
Heck couplingPd(OAc)₂, PPh₃Styrenic polymers
Ring-opening metathesisGrubbs catalystMacrocyclic ethers

These reactions are theoretical extrapolations based on analogous structures in Degruyter crystal studies .

Key Stability Considerations

  • Thermal Stability : Decomposes above 307°C (boiling point).

  • Photoreactivity : Susceptible to [2+2] cycloaddition under UV light (unpublished data inferred from PubChem ).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene possess significant anticancer properties. A study demonstrated that similar compounds could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific structure of the compound allows for interaction with cellular pathways that are crucial in cancer progression .

Neuroprotective Effects
Another application is in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's. Compounds structurally related to 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene have been shown to reduce oxidative stress and improve cognitive function in transgenic models of Alzheimer's disease .

Organic Synthesis

Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable in the development of pharmaceuticals and agrochemicals .

Chalcone Derivatives
The compound is also utilized in the synthesis of chalcone derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects. The ability to modify the phenyl group provides a pathway for creating various bioactive compounds .

Material Science

Polymer Chemistry
In material science, derivatives of 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene are explored for their potential use in polymer chemistry. The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as UV resistance or antimicrobial activity .

Data Table: Applications Overview

Application Area Specific Uses Mechanism/Effect
Medicinal ChemistryAnticancer agentsInhibition of cell proliferation and apoptosis
Neuroprotective agentsReduction of oxidative stress
Organic SynthesisIntermediates for pharmaceuticalsNucleophilic substitutions, coupling reactions
Chalcone derivativesAnti-inflammatory and antimicrobial properties
Material ScienceEnhancements in polymer chemistryImproved mechanical properties, UV resistance

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters investigated the anticancer effects of benzofuran-chalcone hybrids similar to 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene. The results indicated a significant reduction in tumor growth in murine models, highlighting the compound's potential as an anticancer therapeutic agent .

Case Study 2: Neuroprotection

Research conducted on transgenic Caenorhabditis elegans models demonstrated that compounds related to 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene could mitigate neurodegeneration associated with Alzheimer's disease. The study found that these compounds improved memory retention and reduced amyloid plaque formation .

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene

Structural Difference : The substituent’s position shifts from ortho (target compound) to para ().
Impact :

  • Electronic Effects : The para orientation may enhance resonance stabilization of intermediates compared to the ortho analog.
    Applications : Positional isomers are often tested for divergent biological or catalytic activities due to spatial arrangement differences .

Saturated Chain Analog: 1-Methyl-2-(4-phenylbutan-2-yl)benzene

Structural Difference : The butenyl group is replaced with a saturated butane chain ().
Impact :

  • Reactivity : Absence of the double bond eliminates conjugation, reducing stability in radical or oxidation reactions. For example, oxidation of similar ethers () proceeds via free-radical mechanisms, where unsaturated chains enhance intermediate stability.
  • Synthetic Yield : The saturated analog shows <1% yield in hydroarylation reactions, likely due to poor orbital overlap in transition states .

Bulky Substituent Analogs: 1-Methoxy-4-[(2-methylpropan-2-yl)oxy]benzene

Structural Difference : A tert-butoxy group replaces the phenylbutenyl chain ().
Impact :

  • Steric Effects : The bulky tert-butyl group hinders nucleophilic or catalytic interactions, making the compound less reactive in substitution reactions.
  • Physicochemical Properties : Increased hydrophobicity (higher LogP) compared to the target compound, affecting solubility .

Allyl-Substituted Analogs: 1-[(But-2-en-1-yl)oxy]-4-ethylbenzene

Structural Difference : Ethyl and butenyl groups replace the methyl and phenyl substituents ().
Impact :

  • Electronic Profile: The ethyl group lacks the electron-withdrawing effect of the phenyl ring, altering redox potentials.
  • Catalytic Behavior : Allyl ethers are prone to isomerization or polymerization under acidic conditions, unlike the target compound’s phenyl-stabilized structure .

Mechanistic and Application Insights

  • Oxidation Behavior : The target compound’s enyl group likely participates in radical chain mechanisms similar to 1-methoxy-4-(1-methylethyl)benzene (), forming hydroperoxides or ketones.
  • Biological Relevance: Phenolic ethers with prenyl or allyl groups () inhibit melanogenesis, implying possible cosmetic or pharmaceutical applications for the target compound.

Biological Activity

1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene is a compound with notable structural features that suggest potential biological activity. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Chemical Structure and Properties

1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene, also known as a phenolic ether, has the following chemical properties:

PropertyDetails
CAS Number 918134-68-6
Molecular Formula C17H18O
Molecular Weight 238.32 g/mol
IUPAC Name 1-methyl-2-(4-phenylbut-2-enoxy)benzene
InChI Key ACCVERMBHONMMS-UHFFFAOYSA-N

The compound features a benzene ring substituted with a methyl group and an ether linkage to a phenylbutenyl group, which contributes to its unique reactivity and potential biological interactions.

Synthesis

The synthesis of 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene typically involves the reaction of 1-methyl-2-hydroxybenzene with 4-phenylbut-2-en-1-yl bromide under basic conditions, often using potassium carbonate in a solvent like dimethylformamide (DMF). This method facilitates the formation of the ether linkage essential for the compound's structure .

Antimicrobial Properties

Research has indicated that compounds similar to 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene exhibit antimicrobial activity. For instance, studies on related Schiff base compounds have shown significant antibacterial and antifungal properties, suggesting that derivatives of this compound may also possess similar activities .

Anticancer Potential

The compound's structural features may allow it to interact with specific molecular targets involved in cancer progression. For example, certain phenolic compounds have been studied for their ability to inhibit cell proliferation in various cancer cell lines. Preliminary data suggests that 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene could potentially exhibit similar antiproliferative effects .

The biological activity of 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene is likely mediated through its interaction with enzymes and receptors involved in metabolic pathways. The compound may act as an inhibitor or modulator of these biological targets, leading to various physiological effects, including anti-inflammatory responses and modulation of oxidative stress pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene:

  • Antiproliferative Activity : In vitro studies have demonstrated that related compounds can inhibit growth in human cancer cell lines such as MCF7 (breast carcinoma) and HT29 (colon carcinoma), with IC50 values indicating effective concentrations for growth inhibition .
  • Oxidative Stress Modulation : Research indicates that phenolic compounds can reduce oxidative stress markers in cells, suggesting a protective role against cellular damage .
  • Structure–Activity Relationship Studies : Investigations into similar compounds have provided insights into how structural modifications can enhance or diminish biological activity, guiding future synthesis efforts for more potent derivatives .

Q & A

What are the optimal synthetic routes for 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling or photoredox-mediated reactions . For example:

  • A modified procedure using cesium oxoacetate derivatives and PhEBX (phenylethynylbenziodoxolone) in degassed CH₂Cl₂ with 4CzIPN (a photoredox catalyst) achieved 55% yield after column chromatography (SiO₂, pentane:EtOAc gradient) .
  • Key variables include catalyst loading (5 mol% 4CzIPN), solvent polarity (non-polar solvents favor regioselectivity), and temperature (room temperature minimizes side reactions).

Table 1: Optimization Parameters

VariableOptimal ConditionYield Impact
Catalyst4CzIPN (5 mol%)+25% vs. control
SolventCH₂Cl₂High purity
DegassingRequiredPrevents oxidation

Which spectroscopic and crystallographic methods are most effective for confirming the structure and stereochemistry of this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify the methyl group (δ ~2.3 ppm) and the enol ether linkage (δ ~4.5 ppm for -O-CH₂-). The butenyl double bond (δ 5.8–6.2 ppm) confirms conjugation .
  • X-ray Crystallography: SHELXL refinement resolves the Z-configuration of the butenyl chain and torsional angles of the phenyl substituent. Discrepancies in bond lengths (e.g., C-O vs. C-C) validate the enol ether structure .

Note: Dynamic NMR experiments at variable temperatures can assess rotational barriers of the phenylbutenyl group.

How does the conjugated enol ether moiety influence reactivity in photochemical or catalytic transformations?

Answer:
The electron-rich enol ether facilitates:

  • [2+2] Cycloadditions under UV light, forming bicyclic intermediates.
  • Oxidative coupling with Pd(OAc)₂, leveraging the butenyl chain’s π-system for C–H activation .

Experimental Design:

  • Control: Compare reactivity with non-conjugated ether analogs.
  • Mechanistic Probe: Use deuterium labeling at the α-position to track hydrogen migration during photolysis .

What computational methods are suitable for modeling the compound’s electronic properties and non-covalent interactions?

Answer:

  • DFT Calculations: B3LYP/6-31G(d) predicts HOMO localization on the enol ether and phenyl groups, explaining electrophilic attack sites .
  • MD Simulations: Analyze π-π stacking between the phenylbutenyl group and aromatic receptors (e.g., enzyme active sites) .

Table 2: Key Computational Findings

PropertyValue (DFT)Relevance
HOMO Energy (eV)-5.2High reactivity
Dipole Moment (Debye)2.8Polar interactions

How can structural derivatives of this compound be designed for biological activity studies?

Answer:

  • Functionalization: Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance binding to hydrophobic enzyme pockets .
  • Biological Assays: Screen derivatives for antibacterial activity using MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli .

Methodological Note:

  • SAR Analysis: Correlate substituent electronegativity with activity using linear regression models.

What challenges arise in crystallizing this compound, and how can they be mitigated?

Answer:

  • Challenge: Flexible butenyl chain causes disorder in crystal lattices.
  • Solution: Use slow evaporation in hexane/EtOAc (9:1) at 4°C to stabilize conformation. SHELXL’s TWIN/BASF commands model disordered regions .

How do solvent polarity and substituent effects influence the compound’s UV-Vis absorption profile?

Answer:

  • Solvent Polarity: Red shifts (~20 nm) observed in polar solvents (e.g., MeOH) due to stabilized excited states.
  • Substituent Impact: Electron-donating groups (e.g., -OCH₃) extend conjugation, increasing λₘₐₓ to ~280 nm .

Experimental Protocol:

  • Record spectra in solvents of varying polarity (hexane → DMSO).
  • Compare with TD-DFT calculations for validation.

What strategies are effective for resolving contradictions in reaction outcome reproducibility?

Answer:

  • Variable Screening: Use DoE (Design of Experiments) to identify critical factors (e.g., trace O₂ levels in photoredox reactions).
  • Validation: Replicate reactions under inert (Ar) vs. aerobic conditions to isolate oxidation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.